molecular formula C9H10ClNO B14067871 2-Chloro-4-cyclopropoxyaniline

2-Chloro-4-cyclopropoxyaniline

Cat. No.: B14067871
M. Wt: 183.63 g/mol
InChI Key: JDCYLHSWZJFEPD-UHFFFAOYSA-N
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Description

2-Chloro-4-cyclopropoxyaniline is an organic compound with the molecular formula C9H10ClNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom and a cyclopropoxy group. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-cyclopropoxyaniline typically involves the reaction of 2-chloroaniline with cyclopropyl alcohol under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the hydroxyl group of cyclopropyl alcohol replaces the hydrogen atom on the benzene ring of 2-chloroaniline. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyclopropoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-cyclopropoxyaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-4-cyclopropoxyaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-cyclopropoxyaniline is unique due to the presence of both a chlorine atom and a cyclopropoxy group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

2-chloro-4-cyclopropyloxyaniline

InChI

InChI=1S/C9H10ClNO/c10-8-5-7(3-4-9(8)11)12-6-1-2-6/h3-6H,1-2,11H2

InChI Key

JDCYLHSWZJFEPD-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)N)Cl

Origin of Product

United States

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